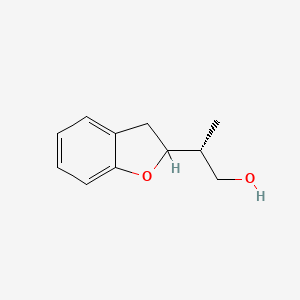
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral organic compound that features a benzofuran ring system. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYITDCYMLRKCC-RZZZFEHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Chiral Center: The chiral center at the 2-position can be introduced via asymmetric synthesis or chiral resolution techniques.
Reduction and Functionalization: The final step involves the reduction of intermediates to form the desired alcohol group at the 1-position.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Further reduction to alkanes using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, nucleophiles like NaOH or KCN
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: As a chiral building block in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol: The enantiomer of the compound with potentially different biological activities.
2-(2,3-Dihydro-1-benzofuran-2-yl)ethanol: A structurally similar compound with a different side chain.
2-(2,3-Dihydro-1-benzofuran-2-yl)acetic acid: Another derivative with an acidic functional group.
Uniqueness
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of the benzofuran ring, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


